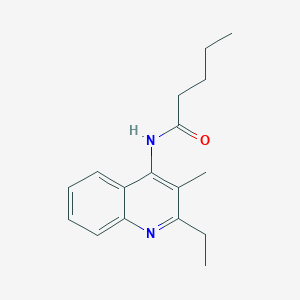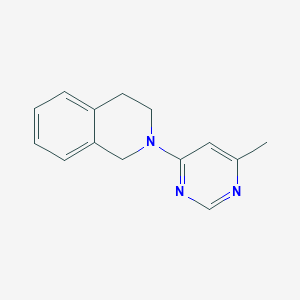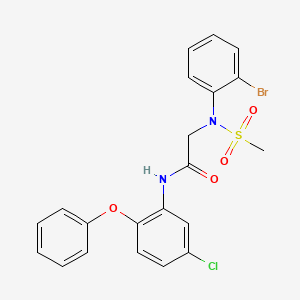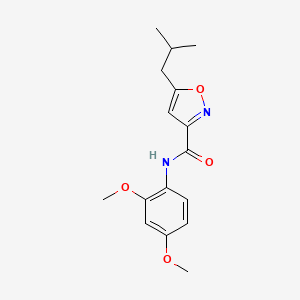![molecular formula C19H21F3N2O3S B4760726 N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4760726.png)
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
説明
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a glycine transporter 1 (GlyT1) inhibitor that has been shown to have promising effects in treating a range of neurological and psychiatric disorders. In
作用機序
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide works by inhibiting the reuptake of glycine, an important neurotransmitter in the brain. By inhibiting GlyT1, N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances NMDA receptor function. This leads to increased glutamate release, which has been shown to have beneficial effects in treating neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase extracellular glycine levels in the brain, enhance NMDA receptor function, and increase glutamate release. N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has also been shown to improve cognitive function, reduce anxiety and depression, and improve motor function in animal models.
実験室実験の利点と制限
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has several advantages for lab experiments. It has a high affinity for GlyT1 and is selective for this transporter, which makes it a useful tool for studying the role of glycine in the brain. N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide is also relatively stable and can be easily synthesized in large quantities. However, N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. One area of research is investigating its potential use in treating other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another area of research is investigating the potential use of N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on developing new analogs of N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide that have improved solubility and longer half-lives.
科学的研究の応用
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has been extensively studied for its potential therapeutic applications in treating neurological and psychiatric disorders. It has been shown to have promising effects in treating schizophrenia, depression, and cognitive impairment. N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
特性
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3S/c1-12-8-13(2)18(14(3)9-12)28(26,27)24(4)11-17(25)23-16-7-5-6-15(10-16)19(20,21)22/h5-10H,11H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEVRXBSBVCQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-methyl-N-[3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)


![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)
![3-ethyl-5-{[3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760659.png)
![N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4760666.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4760671.png)

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4760684.png)
![dimethyl 3-methyl-5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4760686.png)


![1-ethyl-N-phenyl-4-[({[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4760732.png)
